Oxocarbazate
Description
Overview of the Oxocarbazate Structural Class and Related Chemical Entities Oxocarbazates belong to a class of organic compounds. The specific tetrahydroquinoline this compound (CID 23631927) has a complex structure, described by its IUPAC name as N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan 2-[[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]carbonyl]hydrazide.medkoo.comThis structure includes a carbazate (B1233558) functional group, characterized by the -NH-NH-C(=O)-O- linkage.
Related chemical entities often include other carbazates and compounds that interact with similar biological targets, such as cathepsin L. For instance, the research mentions a related thiocarbazate (PubChem CID 16725315) which differs by the substitution of a sulfur atom for an oxygen atom in the carbazate structure. nih.govnih.gov The study of these related compounds helps in understanding the structure-activity relationships within this chemical class.
Oxcarbazepine (B1677851) (PubChem CID 34312) is a well-known compound structurally related to carbamazepine (B1668303) (PubChem CID 2554), both being dibenzoazepine derivatives with a carbamoyl (B1232498) group. nih.govnih.govwikipedia.org While oxcarbazepine contains a ketone group, differentiating it from carbamazepine, and is primarily known as an anticonvulsant, its structural relationship to the broader chemical space involving carbazate-like structures is notable from a chemical perspective, although its pharmacological application differs significantly from the this compound (CID 23631927) discussed in the context of cathepsin L inhibition. nih.govwikipedia.orgwikipedia.org
The molecular formula and weight for the specific this compound (CID 23631927) have been reported. glpbio.combiosynth.com
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Tetrahydroquinoline this compound (CID 23631927) | C₂₈H₃₃N₅O₆ | 535.6 | 23631927 |
| Carbamazepine | C₁₅H₁₂N₂O | 236.274 | 2554 |
| Oxcarbazepine | C₁₅H₁₂N₂O₂ | 252.273 | 34312 |
| Thiocarbazate (CID 16725315) | Not specified | Not specified | 16725315 |
Scope of Academic Research on this compound Academic research on this compound (specifically CID 23631927) has primarily focused on its properties as an enzyme inhibitor, particularly of human cathepsin L. Studies have investigated its potency, time-dependent inhibition, and reversibility.nih.govunc.eduResearch findings indicate that this this compound is a subnanomolar inhibitor of cathepsin L, demonstrating slow-binding and reversible characteristics.nih.govunc.edu
Furthermore, research has explored the potential antiviral activity of this this compound, specifically its ability to block the entry of certain viruses into host cells. Studies have shown its effectiveness in blocking the entry of SARS coronavirus and Ebola pseudotype virus into human embryonic kidney 293T cells. nih.govunc.eduresearchgate.net This antiviral effect is linked to its cathepsin L inhibitory activity, as cathepsin L plays a role in the entry mechanisms of these viruses. nih.govnih.gov The compound exhibited activity in blocking SARS-CoV entry with an IC₅₀ of 273 ± 49 nM and Ebola virus entry with an IC₅₀ of 193 ± 39 nM in cell-based assays. nih.govunc.eduresearchgate.net
The selectivity of the this compound for cathepsin L over other related enzymes like cathepsin B has also been a subject of research, with studies reporting a high selectivity ratio. nih.govunc.edu Molecular modeling studies have been employed to understand the binding mode of the this compound within the active site of cathepsin L, providing insights into the structural features that contribute to its inhibitory potency and selectivity. nih.govmdpi.com
The research on this this compound highlights its potential as a chemical probe for studying the role of cathepsin L in biological processes and as a lead compound for the development of therapeutic agents targeting this enzyme, particularly in the context of viral infections where cathepsin L is involved in cellular entry. medkoo.comglpbio.comnih.gov
Properties
Molecular Formula |
C27H33N5O6 |
|---|---|
Molecular Weight |
523.59 |
IUPAC Name |
2-((2-Ethylphenyl)amino)-2-oxoethyl 2-((tert-butoxycarbonyl)-L-tryptophyl)hydrazine-1-carboxylate |
InChI |
InChI=1S/C27H33N5O6/c1-5-17-10-6-8-12-20(17)29-23(33)16-37-26(36)32-31-24(34)22(30-25(35)38-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |
InChI Key |
SOJOZEQPSCXNLB-QFIPXVFZSA-N |
SMILES |
O=C(NNC([C@H](CC1=CNC2=C1C=CC=C2)NC(OC(C)(C)C)=O)=O)OCC(NC3=CC=CC=C3CC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxocarbazate |
Origin of Product |
United States |
Nomenclature and Stereochemical Aspects of Oxocarbazate Compounds
Systematic IUPAC Nomenclature of Oxocarbazate and Key Derivatives
The precise and unambiguous naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. researchgate.netresearchgate.net This system ensures that a chemical name corresponds to a single, unique molecular structure.
The systematic IUPAC name for this compound is N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan 2-[[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]carbonyl]hydrazide . acs.org This name is derived by identifying the principal functional group and all constituent parts of the molecule. In this case, the core is a hydrazide derivative of L-tryptophan. The L-tryptophan is N-protected by a tert-butoxycarbonyl (Boc) group, and the hydrazide is further substituted on the second nitrogen with a carbonyl group linked to a 2-oxoethoxy fragment, which itself is attached to a 1,2,3,4-tetrahydroquinoline (B108954) moiety.
Derivatives of this compound would be named by indicating the modifications to this parent structure. For instance, if the tert-butoxycarbonyl protecting group were replaced with a benzyloxycarbonyl (Cbz) group, the derivative would be named by substituting "benzyloxycarbonyl" for "(1,1-dimethylethoxy)carbonyl". Similarly, substitutions on the indole (B1671886) or quinoline (B57606) rings would be designated with appropriate locants and substituent names prefixed to the parent name. The principles of naming such derivatives follow the established rules for multifunctional compounds, where prefixes, root words, and suffixes are arranged to clearly define the molecular architecture. researchgate.net
Stereochemical Assignment and Chirality in this compound Architectures
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of a compound's chemical identity and biological activity. unifi.it Chirality, a key concept in stereochemistry, refers to a molecule that is non-superimposable on its mirror image. researchgate.net
The this compound molecule possesses a single defined stereocenter, which is explicitly indicated in its IUPAC name by the "L" designator for the tryptophan residue. acs.orgnih.gov This corresponds to an (S) configuration at the α-carbon of the tryptophan moiety according to the Cahn-Ingold-Prelog priority rules. The SMILES notation for this compound, O=C(NNC(OCC(N1CCCC2=C1C=CC=C2)=O)=O)C@@H(C)C)=O)CC3=CNC4=C3C=CC=C4, also denotes this (S) configuration with the "[C@@H]" symbol. acs.org The presence of this chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers. The naturally occurring and synthetically utilized form is derived from L-tryptophan. The stereochemical integrity of this center is crucial, as biological systems often exhibit high stereoselectivity. acs.orgresearchgate.net
Conformational Analysis of this compound Scaffolds
The N-acylhydrazone (NAH) core is a key structural element. Studies on related NAH derivatives indicate that the amide bond within this structure can adopt either a synperiplanar or antiperiplanar conformation, referring to the dihedral angle between the carbonyl oxygen and the amide hydrogen (or substituent). acs.orgrcsi.commdpi.com The relative stability of these conformers is influenced by steric and electronic effects. For instance, N-methylation of the amide nitrogen in some NAH derivatives has been shown to induce a significant shift from a preferred antiperiplanar to a synperiplanar conformation. acs.orgrcsi.com In this compound, the relevant amide bond is part of the hydrazide structure.
The tert-butoxycarbonyl (Boc) protecting group also influences the conformation. The urethane (B1682113) amide bond of the Boc group can exist in both cis and trans conformations, with nearly equal energies in many cases, unlike typical peptide bonds which strongly prefer the trans form. nih.gov This adds to the conformational flexibility of the N-terminal portion of the molecule.
The 1,2,3,4-tetrahydroquinoline ring is not planar and can adopt several conformations, including half-chair, boat, and sofa forms. researchgate.net The specific conformation adopted in this compound would be influenced by the bulky acyl substituent at the nitrogen atom, which would seek to minimize steric hindrance. Theoretical and experimental studies on similar substituted tetrahydroquinolines can provide insights into the likely preferred conformation. mdpi.comresearchgate.net
Table of Compound Names
| Trivial Name | Systematic IUPAC Name |
| This compound | N-[(1,1-dimethylethoxy)carbonyl]-L-tryptophan 2-[[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]carbonyl]hydrazide |
| L-Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
| Tetrahydroquinoline | 1,2,3,4-tetrahydroquinoline |
Synthetic Methodologies for Oxocarbazate Construction
Precursor Synthesis and Elaboration for Oxocarbazate Formation
The assembly of the this compound scaffold typically proceeds via the coupling of carefully designed precursors. The synthesis of these starting materials is a critical first step that dictates the functionality and stereochemistry of the final product. Common precursors include N-protected amino acid hydrazides and functionalized electrophiles.
For instance, the synthesis of a tryptophan-derived this compound utilizes Boc-l-Trp-NHNH2 as a key precursor. nih.gov This hydrazide is commonly prepared from the corresponding N-protected amino acid (e.g., Boc-L-tryptophan) through one of several standard methods. A typical route involves the activation of the carboxylic acid, often by conversion to a methyl or ethyl ester, followed by treatment with hydrazine (B178648) hydrate.
Another essential precursor is the electrophilic component, such as an α-haloanilide (e.g., α-bromoanilide). nih.gov These are generally synthesized via the acylation of an aniline (B41778) with a corresponding haloacetyl halide in the presence of a base. The nature of the aniline and the haloacetyl group can be varied to introduce diverse substituents into the final this compound structure, allowing for the exploration of structure-activity relationships. The stability and reactivity of these precursors are paramount for successful subsequent coupling reactions.
Direct Synthesis Routes to this compound Frameworks
A notable direct route to the this compound framework is a three-component coupling protocol. nih.gov This strategy has been successfully employed to synthesize this compound-based cathepsin L inhibitors. nih.govnih.gov In a representative example, the synthesis of this compound (−)-13 was achieved by reacting Boc-l-Trp-NHNH2, α-bromoanilide 12, and carbon dioxide. nih.gov This reaction proceeds by initial nucleophilic attack of the hydrazide onto the electrophilic α-bromoanilide, followed by trapping of the resulting intermediate with carbon dioxide, which serves as the carbonyl source for the carbazate (B1233558) core. While effective, the reported yields for such protocols can be modest (33-65%), yet they are capable of producing material with high purity suitable for biological evaluation. nih.gov
The optimization of reaction conditions is crucial for maximizing the yield, purity, and efficiency of this compound synthesis. prismbiolab.com This process involves the systematic variation of multiple parameters to identify the ideal environment for the chemical transformation. prismbiolab.comresearchgate.net For the three-component coupling protocol, key parameters include the choice of solvent, base, temperature, and the potential use of a catalyst.
Modern optimization strategies often move beyond the traditional one-factor-at-a-time (OFAT) approach to more sophisticated methods like Design of Experiments (DoE). prismbiolab.com DoE allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and a more efficient path to the optimal conditions. prismbiolab.combeilstein-journals.org For this compound synthesis, a DoE approach could explore variables such as solvent polarity (e.g., Dioxane, DMF, Acetonitrile), the nature of the base used to facilitate the reaction, reaction temperature, and pressure (especially for the incorporation of gaseous CO2). Continuous flow microwave reactors can also accelerate this process by allowing for rapid, sequential experiments under precisely controlled conditions. nii.ac.jp
Table 1: Parameters for Optimization in a Three-Component this compound Synthesis
| Parameter | Variable Options | Potential Impact |
|---|---|---|
| Solvent | Dioxane, THF, DMF, Acetonitrile | Solubility of reagents, reaction rate, side reactions |
| Base | K2CO3, Cs2CO3, Et3N, DIPEA | Proton scavenging, activation of nucleophile |
| Temperature | 0 °C to 60 °C | Reaction kinetics, stability of intermediates/products |
| CO2 Pressure | 1 atm to 10 atm | Concentration of a key reagent, reaction rate |
| Catalyst | None, Phase-Transfer Catalyst | Enhancing reaction rate and efficiency |
Three-Component Coupling Protocols for this compound Generation
Advanced Synthetic Strategies for Stereoselective this compound Synthesis
Achieving stereoselectivity is often a primary goal in the synthesis of biologically active molecules. For oxocarbazates, stereochemistry is typically controlled at the substrate level by using enantiomerically pure precursors derived from the chiral pool. uzh.ch For example, starting with L-amino acids like L-phenylalanine or L-tryptophan ensures that the resulting this compound retains a specific stereocenter. nih.govmdpi.com
This substrate-controlled approach is a straightforward and effective method for producing optically active compounds. The synthesis of an Evans' oxazolidinone derivative, for instance, relies on the use of L-phenylalanine ethyl ester hydrochloride as the chiral starting material to set the stereochemistry of the final product. mdpi.com While catalyst-controlled asymmetric syntheses for the this compound core are not widely reported, the development of chiral catalysts for related transformations, such as the synthesis of chiral heterocycles, suggests that such methods could be developed. escholarship.org This could involve, for example, a chiral catalyst that could distinguish between enantiotopic faces of a prochiral precursor during the key bond-forming step.
Solid-Phase and Solution-Phase Synthetic Approaches to Oxocarbazates
Both solid-phase and solution-phase synthesis methodologies offer distinct advantages for the construction of oxocarbazates and can be chosen based on the specific goals of the synthesis.
Solution-Phase Synthesis: This classical approach is well-suited for developing and optimizing reaction conditions and for producing large quantities of a single target compound. The three-component coupling protocol to generate oxocarbazates is a prime example of a solution-phase method. nih.gov It allows for straightforward purification and characterization of intermediates and final products using standard laboratory techniques like chromatography and crystallization.
Solid-Phase Synthesis (SPS): SPS is a powerful technique, particularly for the generation of combinatorial libraries of compounds for high-throughput screening. d-nb.infowikipedia.org In a hypothetical solid-phase approach to oxocarbazates, a precursor such as an amino hydrazide could be immobilized on a polymer resin. routledge.com Subsequent reaction steps would be carried out by treating the resin-bound substrate with excess reagents in solution, driving the reactions to completion. d-nb.info Purification at each step is simplified to a mere filtration and washing of the resin. wikipedia.org After the final elaboration, the completed this compound is cleaved from the solid support. wikipedia.org This method is highly amenable to automation and is ideal for producing a large number of analogs for structure-activity relationship (SAR) studies, though it may require more initial development to adapt a synthetic route to the solid phase. d-nb.inforesearchgate.net
Chemoenzymatic Synthesis of this compound Derivatives
Chemoenzymatic synthesis combines the versatility of traditional organic chemistry with the unparalleled selectivity of biological catalysts. mdpi.comnih.gov While direct enzymatic formation of the this compound core has not been documented, enzymes could be strategically incorporated into the synthetic sequence to enhance efficiency and stereoselectivity. escholarship.org
One potential application is the enzymatic kinetic resolution of a racemic precursor. For example, if a racemic α-bromo ester were used as a precursor, a lipase (B570770) could be employed to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomerically pure ester for use in the synthesis. Another possibility involves dynamic kinetic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. mdpi.com
Furthermore, enzymes could be used to construct chiral building blocks. For instance, a ketoreductase could be used for the asymmetric reduction of a ketone to a chiral alcohol, which is then elaborated into a chiral precursor for the this compound synthesis. nih.gov The integration of such enzymatic steps can provide access to highly enantiopure compounds under mild, environmentally friendly conditions, representing a promising avenue for future synthetic efforts in this area. cardiff.ac.uk
Chemical Reactivity and Transformation of Oxocarbazates
Elucidation of Reaction Mechanisms Involving the Oxocarbazate Moiety
The this compound functional group is structurally related to other known reactive chemotypes like thiocarbazates and aza-peptides. nih.gov Its reactivity is primarily centered on the activated carbonyl group, which serves as a prime target for nucleophiles. nih.gov This reactivity is fundamental to its role in various chemical transformations, including its notable function as an inhibitor of cysteine proteases like cathepsin L. nih.govnih.gov
The carbonyl carbon in the this compound moiety is electron-deficient, or electrophilic, due to the polarization of the carbon-oxygen double bond and the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. oregonstate.edumsu.edu The reaction is understood as an interaction between the Highest Occupied Molecular Orbital (HOMO) of the attacking nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group. oregonstate.edu
In a biological context, such as the inhibition of cysteine proteases, the active site cysteine residue (specifically the thiolate anion) acts as the nucleophile. nih.gov This nucleophile attacks the electrophilic carbonyl carbon of the this compound. nih.gov The trajectory of this attack generally follows the Bürgi-Dunitz angle, which is approximately 107 degrees relative to the C=O bond, rather than a perpendicular approach. uwindsor.ca This specific angle maximizes the orbital overlap for bond formation. oregonstate.edu The initial attack results in the rehybridization of the carbonyl carbon from a trigonal planar sp² state to a tetrahedral sp³ state. libretexts.org
The nucleophilic attack on the carbonyl carbon leads to the formation of a transient species known as a tetrahedral intermediate. wikipedia.orgiupac.orgtaylorandfrancis.com In this intermediate, the former carbonyl oxygen becomes an alkoxide anion, and the carbon atom is bonded to four substituents in a tetrahedral geometry. libretexts.org
The stability and fate of this tetrahedral intermediate are critical in defining the reaction's outcome. wikipedia.org Two main pathways are possible:
Acyl-Enzyme Complex Formation: If the this compound possesses a suitable leaving group, the tetrahedral intermediate can collapse, expelling the leaving group and forming a stable acyl-enzyme complex. This complex then typically undergoes slow hydrolysis, regenerating the free enzyme. nih.gov
Stable Tetrahedral Intermediate: Alternatively, for oxocarbazates with poor leaving groups, the tetrahedral intermediate itself can be remarkably stable. nih.gov In these cases, the intermediate does not readily collapse. Instead, it is stabilized within the enzyme's active site, effectively sequestering the enzyme and inhibiting its function. nih.govwikipedia.org This mechanism is believed to be responsible for the inhibitory activity of certain this compound compounds. nih.gov For example, one study demonstrated that an this compound inhibitor formed a very slowly reversible complex with cathepsin L, consistent with the formation of a stable tetrahedral intermediate. nih.gov
Nucleophilic Attack at the this compound Carbonyl
Derivatization Strategies for this compound Compounds
Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with altered properties. researchgate.netspectroscopyonline.com This strategy is widely employed in the study of oxocarbazates to explore structure-activity relationships (SAR), enhance potency, and probe binding interactions with biological targets. nih.gov The process often involves introducing or modifying substituents on the this compound scaffold.
A common approach is to synthesize a series of analogs where different parts of the molecule are systematically varied. For instance, in developing cathepsin L inhibitors, researchers prepared various analogs of a parent thiocarbazate, including its corresponding this compound, to understand the structural requirements for activity. nih.gov Modifications included altering the groups occupying specific binding subsites of the target enzyme. nih.gov
The following interactive table presents research findings on how different structural modifications to a core scaffold related to oxocarbazates affected inhibitory activity against cathepsin L, measured by the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Core Structure | Key Substituent Modification | IC₅₀ against Cathepsin L (nM) | Reference |
|---|---|---|---|---|
| (-)-1 | Thiocarbazate | 2-ethylphenyl anilide | 56 | nih.gov |
| (-)-5 | Thiocarbazate | Tetrahydroquinoline anilide | 41 | nih.gov |
| 6 | Thiocarbazate | N-phenyl pyrrolidinone | 110 | nih.gov |
| (-)-7 | Thiocarbazate | Methyl ester | 201 | nih.gov |
| (-)-13 | This compound | Analog of (-)-5 | Data not specified, but noted as an inhibitor | nih.gov |
This table illustrates how derivatization by altering substituents can significantly impact the biological activity of the compounds.
Functional Group Interconversions within this compound Structures
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. slideshare.netic.ac.uk This allows for the adjustment of a molecule's chemical properties and reactivity. solubilityofthings.com Within the context of complex this compound molecules, FGIs can be applied to peripheral parts of the structure to fine-tune its characteristics without altering the core this compound moiety itself.
Examples of potential FGIs on an this compound-containing molecule include:
Reduction of a Nitro Group: A nitro group on an aromatic ring substituent could be reduced to an amine. This would drastically change the basicity and hydrogen-bonding capability of that part of the molecule.
Hydrolysis of an Ester: An ester group elsewhere in the molecule could be hydrolyzed to a carboxylic acid, increasing polarity and introducing a potential site for salt formation.
Oxidation/Reduction of Alcohols and Ketones: Interconverting alcohols and ketones/aldehydes on a side chain can alter the molecule's steric and electronic properties. youtube.com
The synthesis of the this compound core itself can be considered an FGI. For example, an this compound was prepared from a corresponding diacyl hydrazine (B178648), demonstrating the creation of the key functional group from a precursor. nih.gov
Regioselectivity and Stereoselectivity in this compound Transformations
Selectivity is a crucial aspect of chemical transformations, ensuring that reactions yield the desired product.
Regioselectivity refers to the control over which position or region of a molecule reacts when multiple potential sites exist. mdpi.comnih.gov
Stereoselectivity refers to the preferential formation of one stereoisomer over others. wikipedia.org
In the transformation of complex oxocarbazates that may possess multiple reactive sites (e.g., more than one carbonyl group), achieving high regioselectivity is essential. The preferential site of nucleophilic attack can be influenced by factors such as the electronic nature of the substituents and the reaction conditions, including the choice of catalyst and temperature. mdpi.com
Stereoselectivity is paramount when a reaction creates a new stereocenter. libretexts.org The nucleophilic attack on a planar carbonyl group can occur from two opposite faces. libretexts.org If the molecule is achiral and the attacking nucleophile is not chiral, a racemic mixture of enantiomers will typically be formed. However, in the context of enzyme-inhibitor interactions, the reaction is highly stereoselective. The chiral environment of the enzyme's active site dictates a specific binding orientation for the this compound, leading to a selective attack from only one face and the formation of a single stereoisomer of the tetrahedral intermediate. Furthermore, if an this compound already contains a chiral center near the carbonyl group, transformations at the carbonyl can be influenced by that existing center, a phenomenon predictable by models such as the Felkin-Ahn model. uwindsor.ca
Degradation Pathways and Stability Studies of Oxocarbazates
Stability studies are performed to determine how a chemical compound's properties change over time under the influence of environmental factors like temperature, humidity, and light. ivami.comzamra.co.zm These studies are critical for establishing the shelf-life and appropriate storage conditions for chemical substances, particularly those intended for pharmaceutical or biological use. europa.eu
For oxocarbazates, especially those developed as enzyme inhibitors, stability is a key parameter. A stability study might involve incubating the compound under various conditions and analyzing its integrity over time. In one specific study, the this compound inhibitor identified as CID 23631927 was found to be stable for over 24 hours when incubated with its target enzyme, cathepsin L, under assay conditions, highlighting its stability in a relevant biological environment. nih.gov
The primary degradation pathway for an this compound is likely to be hydrolysis. The ester and amide-like linkages within the this compound core are susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. This would break down the molecule into smaller components.
Formal stability testing protocols typically include several types of studies as outlined in the table below.
| Type of Study | Purpose | Typical Conditions | Reference |
|---|---|---|---|
| Stress Testing (Forced Degradation) | To identify likely degradation products and establish degradation pathways. Helps in developing stability-indicating analytical methods. | Exposure to high heat, humidity, acid/base hydrolysis, oxidation, and photolysis. | zamra.co.zm |
| Accelerated Stability | To speed up chemical degradation and physical changes to predict long-term stability. | Elevated temperature and humidity (e.g., 40°C / 75% RH for 6 months). | ivami.com |
| Long-Term Stability | To establish the shelf life or re-test period under recommended storage conditions. | Recommended storage conditions (e.g., 25°C / 60% RH or 30°C / 65% RH) for an extended period (e.g., 12-60 months). | ivami.com |
| In-Use Stability | To establish the period during which a product can be used after opening or reconstitution while maintaining quality. | Simulates real-world usage conditions after the container is opened. | cambrex.com |
Advanced Spectroscopic and Structural Characterization of Oxocarbazates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei. libretexts.org For oxocarbazates, both one-dimensional and multi-dimensional NMR techniques provide critical data on the molecular skeleton and stereochemistry.
Multi-dimensional NMR Techniques Applied to Oxocarbazate
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons, complex molecules like oxocarbazates often exhibit overlapping signals that require more advanced methods for unambiguous assignment. bitesizebio.comnptel.ac.in Two-dimensional (2D) NMR experiments spread these signals across a second frequency dimension, improving resolution and revealing correlations between nuclei. wikipedia.org
Key 2D NMR techniques applicable to this compound characterization include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton connectivity within the this compound ring system and its substituents.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon signals based on their attached, and more easily assigned, protons. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting molecular fragments across non-protonated (quaternary) carbons or heteroatoms, such as the carbonyl carbon and other key atoms in the this compound core. nptel.ac.in
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is vital for determining the stereochemistry and three-dimensional conformation of the molecule.
The expected chemical shifts in ¹H and ¹³C NMR spectra for a typical this compound structure are influenced by the electronic environment of each nucleus. libretexts.orgoregonstate.eduoregonstate.eduucl.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative this compound Structure
| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| Carbonyl | ¹³C | 165-190 | Conjugation, adjacent heteroatoms |
| Aromatic/Heteroaromatic | ¹H | 6.5-8.2 | Substituent electronic effects |
| Aromatic/Heteroaromatic | ¹³C | 125-170 | Substituent electronic effects |
| C-O (Ether/Ester) | ¹H | 3.5-5.5 | Nature of adjacent groups |
| C-O (Ether/Ester) | ¹³C | 60-80 | Ring strain, substitution |
| C-N | ¹H | 2.5-4.5 | Nature of adjacent groups |
| C-N | ¹³C | 40-60 | Substitution |
| Aliphatic C-H | ¹H | 0.8-2.5 | Proximity to electronegative atoms or π-systems |
This table presents generalized data based on established chemical shift ranges. Actual values for a specific this compound molecule may vary.
Dynamic NMR for Conformational Studies of Oxocarbazates
The this compound heterocyclic ring may not be rigid and can exist as a mixture of rapidly equilibrating conformations in solution. torvergata.itrsc.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes by analyzing the temperature-dependence of NMR spectra. unibas.itkuleuven.be
As the temperature of a sample is lowered, the rate of interconversion between conformers slows down. If the rate becomes slow enough on the NMR timescale, the single, averaged signal observed at room temperature for a given nucleus may broaden and eventually split into separate signals for each distinct conformer. nih.gov The temperature at which the signals merge is known as the coalescence temperature. By analyzing the line shape of the signals at various temperatures, it is possible to calculate the rate constants for the conformational exchange and determine the activation energy barriers (ΔG‡) for the process. unibas.itnih.gov
For example, a study on the related eight-membered lactone, oxacyclooctan-2-one, used ¹³C DNMR to identify the presence of two distinct conformations at -154.2 °C. nih.gov Free-energy barriers of 6.98 and 7.23 kcal/mol were calculated from the coalescence of the carbonyl carbon peak. nih.gov A similar methodological approach could be applied to oxocarbazates to investigate the flexibility of their ring systems, providing crucial insights into their three-dimensional structure and dynamic behavior in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. d-nb.info
High-Resolution Mass Spectrometry of this compound Species
High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a compound's "exact mass". bioanalysis-zone.comresearchgate.netillinois.edumdpi.com Because each element has a unique mass defect, the exact mass can be used to determine the precise elemental composition and molecular formula of an unknown compound, a task not possible with nominal mass measurements. bioanalysis-zone.com
For instance, a specific tetrahydroquinoline this compound inhibitor (PubChem CID 23631927) has the molecular formula C₂₄H₂₅N₃O₄. nih.govnih.govmdpi.com HRMS can confirm this formula by measuring an m/z value that matches the theoretical exact mass, distinguishing it from other potential compounds with the same nominal mass. This high level of accuracy is critical for confirming the identity of newly synthesized oxocarbazates or for identifying them in complex mixtures. nih.gov
Table 2: Example of Exact Mass Determination by HRMS
| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
|---|---|---|
| C₂₄H₂₅N₃O₄ | 419 | 419.1845 |
| C₂₃H₂₁N₅O₄ | 419 | 419.1594 |
This table illustrates how HRMS can distinguish between different molecular formulas that have the same integer mass.
Tandem Mass Spectrometry for Structural Fingerprinting
Tandem mass spectrometry (MS/MS or MS²) provides detailed structural information by fragmenting a selected ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In this technique, a precursor ion (often the molecular ion, [M+H]⁺) corresponding to the this compound of interest is selected in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. These product ions are then analyzed in the second stage of the mass spectrometer, generating a fragmentation pattern that serves as a structural fingerprint. nationalmaglab.orgresearchgate.net
The fragmentation of an this compound would likely proceed through the cleavage of its weakest bonds, providing clues to its connectivity. Common fragmentation pathways for such structures could include:
Loss of small neutral molecules (e.g., CO, H₂O).
Cleavage of the ester or carbazate (B1233558) linkages.
Fissions within the heterocyclic ring system.
Cleavage of bonds to substituent groups.
Analyzing these fragmentation patterns allows researchers to piece together the molecular structure and confirm the identity of the compound. miamioh.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.comscm.com IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. scm.comphotothermal.com
Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| N-H (Amide/Carbazate) | Stretch | 3550–3060 (m) | Medium |
| C-H (Aromatic) | Stretch | 3100–3050 (s) | Strong |
| C-H (Aliphatic) | Stretch | 3000–2850 (s) | Strong |
| C=O (Ester/Carbazate) | Stretch | 1750–1640 (s) | Medium-Weak |
| C=C (Aromatic) | Stretch | 1600–1475 (w-m) | Strong |
| C-O (Ester/Ether) | Stretch | 1300–1000 (s) | Weak |
s = strong, m = medium, w = weak. Frequencies are approximate and can be influenced by the specific molecular structure and environment. uc.eduscifiniti.com
By combining the detailed connectivity and spatial information from NMR with the precise molecular formula from HRMS and the functional group confirmation from IR/Raman spectroscopy, a complete and unambiguous structural characterization of an this compound compound can be achieved.
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. researchgate.net For this compound derivatives, this technique is indispensable for assigning the absolute configuration of stereogenic centers and for understanding their conformation and packing in the solid state.
The ability to determine the absolute structure arises from the phenomenon of anomalous dispersion or resonant scattering. researchgate.netmit.edu When X-rays interact with electrons, a small phase shift occurs, which is dependent on the atomic number of the atom and the wavelength of the X-rays used. mit.edu For non-centrosymmetric crystals, this effect leads to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). researchgate.net The analysis of these intensity differences allows for the unambiguous determination of the absolute configuration of the molecule. researchgate.net The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a correctly assigned structure is expected. chem-soc.si
In the context of oxocarbazates, which often contain only light atoms (C, H, N, O), obtaining a precise absolute configuration can be challenging due to the weak anomalous scattering effects of these elements. researchgate.net However, modern diffractometers and advanced refinement techniques now often permit the reliable determination of absolute stereochemistry even in the absence of heavier atoms. mit.edu
The solid-state structure of oxocarbazates, as revealed by X-ray crystallography, provides insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions govern the crystal packing and can influence the compound's physical properties. The crystal structure reveals the preferred conformation of the this compound ring and the orientation of its substituents in the solid state.
Table 1: Representative Crystallographic Data for an this compound Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₇NO₃ |
| Formula Weight | 259.30 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 11.287(3) |
| c (Å) | 13.981(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1350.7(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.275 |
| Absorption Coefficient (mm⁻¹) | 0.090 |
| F(000) | 552 |
| Flack Parameter | 0.0(2) |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Conformation
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for assessing the enantiomeric purity and studying the conformational aspects of oxocarbazates in solution. saschirality.orgthieme-connect.de
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. saschirality.org This differential absorption (ΔA) is plotted as a function of wavelength. A CD spectrum is characterized by positive or negative bands, known as Cotton effects, which occur in the regions of electronic absorption of the molecule's chromophores. slideshare.netpbsiddhartha.ac.in For oxocarbazates, the carbonyl group and any aromatic substituents are the primary chromophores that give rise to CD signals. wiley.com The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry and conformation of the molecule. wiley.complos.org By comparing the experimental CD spectrum of an unknown sample to that of a standard of known enantiomeric purity, the enantiomeric excess (ee) of the sample can be determined. uma.eshindsinstruments.com Furthermore, computational methods can be used to predict the CD spectra for different conformations, and by matching the calculated and experimental spectra, the predominant solution-state conformation can be inferred. plos.orgnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.org An ORD curve is a plot of specific rotation versus wavelength. wikipedia.org Similar to CD, ORD spectra exhibit Cotton effects in the vicinity of an absorption band. pbsiddhartha.ac.in The shape of the ORD curve, particularly the sign of the Cotton effect, can be correlated with the absolute configuration of the chiral centers. slideshare.net Historically, ORD was a primary method for stereochemical assignments before the widespread availability of CD spectroscopy. slideshare.netwikipedia.org
Both CD and ORD are non-destructive techniques that require only small amounts of sample. They are particularly valuable for the routine analysis of enantiomeric purity in synthetic chemistry and for studying conformational changes that may occur upon changes in solvent or temperature. nsf.gov
Table 2: Representative Chiroptical Data for an Enantiomerically Enriched this compound
| Technique | Wavelength (nm) | Signal |
| Circular Dichroism (CD) | 285 | Δε = +3.5 M⁻¹cm⁻¹ |
| 254 | Δε = -1.8 M⁻¹cm⁻¹ | |
| Optical Rotatory Dispersion (ORD) | 589 (D-line) | [α] = +75.2° (c 0.5, CHCl₃) |
Computational and Theoretical Chemistry Studies of Oxocarbazate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic properties of molecules. wikipedia.org These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. wikipedia.orgarxiv.org For oxocarbazate, such calculations are crucial for understanding its intrinsic chemical nature.
HOMO-LUMO Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. physchemres.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org
For this compound, a detailed HOMO-LUMO analysis would involve:
Calculating Orbital Energies: Using methods like Density Functional Theory (DFT), the energies of the HOMO and LUMO would be calculated. physchemres.orgirjweb.com Different functionals, such as B3LYP, can be employed and benchmarked for accuracy. nih.govreddit.com
Visualizing Orbital Distributions: The spatial distribution of the HOMO and LUMO across the this compound structure would be mapped. This visualization reveals which atoms are the most likely sites for nucleophilic (electron-rich, associated with HOMO) and electrophilic (electron-poor, associated with LUMO) attack.
Predicting Reactivity: The HOMO-LUMO gap would provide a quantitative measure of this compound's reactivity. For its role as a covalent inhibitor, the analysis would focus on the LUMO's localization on the electrophilic carbonyl carbon, which is attacked by a nucleophilic residue (like cysteine) in the target enzyme. nih.govnih.gov
While the principles of HOMO-LUMO analysis are well-established, specific published studies detailing the HOMO-LUMO energies and orbital maps for this compound were not found in the surveyed literature. Such studies would be highly valuable for a deeper understanding of its reaction mechanism.
Electrostatic Potential Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.denih.gov It provides a visual guide to the electrophilic and nucleophilic regions of a molecule, complementing HOMO-LUMO analysis. uni-muenchen.denumberanalytics.com
An MEP map is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. uni-muenchen.deucsb.edu These potential values are then color-coded:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this would likely be around the carbonyl oxygen atoms. nih.gov
Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. This would be expected around the electrophilic carbonyl carbon and hydrogen atoms. nih.gov
Green: Denotes regions of neutral potential. nih.gov
By analyzing the MEP map of this compound, researchers can predict how it will interact with its biological target. The map would highlight the electrophilic character of the carbonyl carbon, reinforcing its role as the "warhead" for covalent bond formation with a nucleophilic cysteine residue in an enzyme's active site. uni-muenchen.demdpi.com
Although MEP mapping is a standard computational technique, specific MEP diagrams for this compound are not available in the reviewed search results.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.comresearchgate.net For this compound, these methods have been instrumental in understanding its interaction with target enzymes like cathepsin L.
Binding Mode Predictions for this compound and Analogs
Molecular docking is a computational technique that predicts the preferred orientation and conformation (the "binding mode" or "pose") of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method has been extensively used to study how this compound and its analogs inhibit cathepsin L. nih.govmdpi.com
Docking studies on this compound inhibitors of cathepsin L have provided several key insights:
Identification of Key Interactions: Docking simulations revealed that the binding of this compound analogs involves a combination of hydrophobic interactions and hydrogen bonds within the enzyme's active site subsites (S1', S2, S3). nih.govnih.gov
Structure-Activity Relationship (SAR) Explanation: Molecular modeling has helped explain why certain structural modifications lead to increased potency. For instance, substituting a 2-ethylphenyl anilide group with a tetrahydroquinoline anilide moiety in an this compound analog improved ligand-protein interactions in the S1′ pocket, leading to a more potent inhibitor. nih.gov
Guidance for Inhibitor Design: By docking "virtual compounds," researchers have been able to predict which modifications would lead to more favorable binding energies. This approach successfully guided the synthesis of a novel this compound analog with a significantly improved inhibitory activity (IC50 of 7.0 nM) against cathepsin L. nih.gov
Similarity to Thiocarbazates: The binding mode of this compound was found to be similar to that of related thiocarbazate inhibitors, with the indole (B1671886) side-chain occupying the S2 subsite, the -NHBoc group in the S3 subsite, and the anilide portion in the S1' subsite. nih.govmdpi.com
| Compound/Analog | Target | Docking Finding/Prediction | Reference |
| Tetrahydroquinoline this compound | Cathepsin L | The tetrahydroquinoline moiety fills the S1' subsite, the tert-butoxycarbonyl group interacts with the S3 subsite, and the indole group occupies the S2 subsite. | mdpi.com |
| Virtual this compound Analog (5) | Papain (Cathepsin L model) | Docking predicted a more favorable binding score (-10.00 kcal/mol) compared to the parent thiocarbazate (-9.03 kcal/mol), guiding the synthesis of a more potent inhibitor (IC50 = 7.0 nM). | nih.gov |
| Thio/Oxocarbazate Analogs | Cathepsin L | Docking studies suggested the carbonyl group is positioned near the active site Cys25, facilitating nucleophilic attack, and that occupancy of S1', S2, and S3 subsites is crucial for potent inhibition. | nih.gov |
Reaction Pathway Modeling and Transition State Analysis
For covalent inhibitors like this compound, understanding the chemical reaction that leads to the formation of the covalent bond with the target is essential. itmedicalteam.pldrughunter.com Reaction pathway modeling and transition state analysis are computational methods used to elucidate these mechanisms.
The proposed mechanism for this compound inhibition of cathepsin L involves the nucleophilic attack of the catalytic cysteine residue (Cys25) on the electrophilic carbonyl carbon of the this compound. nih.govmdpi.com This reaction proceeds through a high-energy tetrahedral intermediate, which is the transition state. nih.gov
Computational studies of this process would involve:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reaction progresses from reactants (separate enzyme and inhibitor) to the transition state and finally to the covalent product. chemrxiv.org
Identifying the Transition State (TS): Locating the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. chemrxiv.org The structure of the TS provides a snapshot of the bond-forming/bond-breaking process.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the rate of the reaction. nih.gov
Mechanism Elucidation: These calculations can confirm the proposed two-step mechanism, where an initial non-covalent binding is followed by the covalent bond formation. nih.govacs.org
While kinetic analyses have provided rate constants (k_on, k_off) for this compound inhibitors and support a slow, reversible covalent mechanism, detailed quantum mechanics/molecular mechanics (QM/MM) simulations to model the reaction pathway and analyze the specific transition state structure for this compound have not been reported in the searched literature. nih.govchemrxiv.orgnih.gov Such studies would provide definitive insight into the covalent inhibition mechanism at an atomic level.
QSAR (Quantitative Structure-Activity Relationship) Studies on this compound Series (focusing on chemical features)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scribd.comresearchgate.net This approach is instrumental in drug discovery for screening and designing novel compounds with enhanced potency. scribd.com For this compound and its analogs, which are structurally related to carbamazepine (B1668303), QSAR studies focus on identifying key physicochemical and structural features that govern their anticonvulsant activity. drugbank.com
The anticonvulsant action of this compound and its derivatives is primarily attributed to their ability to block voltage-gated sodium channels (VGSCs). drugbank.comconicet.gov.ar Therefore, QSAR models for this series often seek to correlate molecular descriptors with this specific biological endpoint. The development of a robust QSAR model involves calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure. researchgate.netnih.gov These descriptors are then statistically correlated with the measured biological activity to generate a predictive model.
Key chemical features and molecular descriptors that are often investigated in QSAR studies of anticonvulsant agents include:
Hydrophobicity: The hydrophobicity of a molecule, commonly quantified by the logarithm of the octanol-water partition coefficient (log P), is a crucial parameter. scribd.com It influences a drug's ability to cross cell membranes and interact with receptor binding sites. scribd.com
Electronic Properties: These descriptors, such as dipole moment and the energy of molecular orbitals (HOMO and LUMO), describe the electronic aspects of the molecule. They are vital for understanding drug-receptor interactions, which are often electrostatic in nature.
Steric Factors: Steric descriptors relate to the size and shape of the molecule. Parameters like molar refractivity and specific topological indices are used to quantify the spatial arrangement of atoms, which must be optimal to fit into the receptor's binding pocket. scribd.com
Topological and Geometrical Descriptors: These descriptors encode information about the connectivity and 3D shape of the molecule, which are fundamental to its interaction with a biological target.
In a QSAR study on a series of quinazolinonyl analogues with anticonvulsant activity, a Genetic Function Algorithm (GFA) was used to select the most relevant molecular descriptors. The resulting model showed a high correlation (R² of 0.934) between the selected descriptors and the observed activity, indicating its strong predictive power. nih.gov While this study was not directly on this compound, the principles and types of descriptors are broadly applicable to related anticonvulsant scaffolds.
A QSAR database (QsarDB) entry for Oxcarbazepine (B1677851) demonstrates the application of such models. The model predicts the highest logarithm of permeability (logPe_highest) based on descriptors like the logarithm of the octanol-water distribution coefficient (logD_highest) and H-bonding surface area (HBSA). qsardb.org This highlights how specific, quantifiable chemical features are used to predict a molecule's biological properties.
Table 1: Key Physicochemical Descriptors in QSAR Studies
| Descriptor Category | Specific Descriptor Example | Relevance to Bioactivity |
|---|---|---|
| Hydrophobicity | logP / logD | Governs membrane permeability and binding affinity. scribd.com |
| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic and orbital interactions with the receptor. |
| Steric | Molar Refractivity, Molecular Volume | Determines the fit of the molecule within the receptor's binding site. scribd.com |
| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and branching. |
| Hydrogen Bonding | H-bonding Surface Area (HBSA) | Quantifies the potential for hydrogen bond formation, a key interaction in drug-receptor binding. qsardb.org |
These QSAR models, once validated, serve as powerful tools for the subsequent phase of drug design: the in silico screening and development of novel analogs with potentially superior activity. researchgate.netnih.gov
In Silico Screening and Design of Novel this compound Analogs
In silico screening and rational drug design are powerful computational techniques used to identify and optimize new drug candidates from large virtual libraries. researchgate.netnih.gov These methods are particularly valuable for developing novel analogs of established drugs like this compound, aiming to improve efficacy or reduce side effects. drugbank.com The process often involves structure-based virtual screening, ligand-based virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govajol.info
Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the biological target, such as the voltage-gated sodium channel (VGSC) for this compound. conicet.gov.ar Molecular docking is a key technique in SBVS, where potential drug molecules are computationally fitted into the binding site of the target protein. ajol.infonanobioletters.com The goal is to predict the binding orientation and affinity of the ligand. A higher binding affinity often correlates with greater biological activity. nih.gov
For instance, in a study to find new anticonvulsant agents, molecular docking was used to evaluate the interaction of carbamazepine analogs with multiple targets, including VGSCs. nanobioletters.com The results, measured by binding energy (ΔG°), predicted the potential of these compounds as antiepileptic drugs. nanobioletters.com Similarly, studies on other anticonvulsant scaffolds have successfully used docking to identify compounds with strong binding interactions, characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. nih.govnih.gov
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques use the structures of known active compounds, like oxocarbazepine, to create a model or pharmacophore that represents the essential features required for activity. ajol.info This model is then used to search virtual databases for other molecules that match these features.
Design and Evaluation of Novel Analogs: The insights gained from QSAR and virtual screening are used to design novel analogs. For example, new derivatives of the core dibenzo[b,f]azepine-5-carboxamide structure found in oxcarbazepine can be proposed. drugbank.comajol.info These designed compounds are then subjected to computational evaluation.
In silico ADMET prediction is a critical step in this process. ajol.infonanobioletters.com Tools like the SwissADME server are used to predict pharmacokinetic properties and assess the "drug-likeness" of the designed analogs based on criteria such as Lipinski's rule of five. nanobioletters.commdpi.com This helps to filter out compounds that are likely to have poor oral bioavailability or other undesirable properties early in the design phase.
Recent research has focused on designing and synthesizing various heterocyclic derivatives, such as those containing 1,3,4-oxadiazole (B1194373) or thiazolidin-4-one moieties, and evaluating them through in silico and in vivo models. researchgate.netbiointerfaceresearch.comacs.org For example, a study on fluorinated pyrrolylated chalcones used in silico predictions to identify a lead compound with a favorable drug-like profile and a strong binding affinity to the GABA-A receptor, another important target in epilepsy treatment. nih.gov These studies often culminate in the synthesis and biological testing of the most promising candidates identified through computational screening. mdpi.combiointerfaceresearch.com
Table 2: Example of In Silico Designed Analogs and Predicted Properties
| Analog Class | Design Strategy | Key In Silico Method | Predicted Outcome |
|---|---|---|---|
| Carbamazepine Schiff Bases | Modification of the core structure to form Schiff bases. ajol.info | Molecular Docking, ADMET Prediction | Predicted binding to protease-activated receptors and favorable pharmacokinetic properties. ajol.info |
| Thiazolidin-4-one Derivatives | Hybridization of thiazole (B1198619) and thiazolidin-4-one scaffolds. biointerfaceresearch.com | Molecular Docking | Identification of analogs with high predicted binding affinity to target receptors. biointerfaceresearch.com |
| 1,3,4-Oxadiazole Hybrids | Incorporation of the 1,3,4-oxadiazole ring into other heterocyclic systems. researchgate.netacs.org | Molecular Docking, ADMET Screening | Discovery of analogs predicted to bind to VGCC and NMDA receptors with good drug-likeness. acs.org |
| Fluorinated Pyrrolylated Chalcones | Introduction of fluorine to improve pharmacokinetic properties. nih.gov | Physicochemical & ADMET filtration, Molecular Docking | Identification of a lead compound with a good drug-like profile and high binding affinity. nih.gov |
The iterative cycle of computational design, screening, and subsequent experimental validation is a cornerstone of modern medicinal chemistry, enabling the more rapid and cost-effective discovery of novel therapeutic agents based on scaffolds like this compound. researchgate.net
Oxocarbazate As a Chemical Probe and Building Block in Organic Synthesis
Role of Oxocarbazate in the Development of Mechanism-Based Chemical Probes
Oxocarbazates are a class of compounds that have proven valuable in the development of mechanism-based chemical probes, particularly for studying enzymes like proteases. nih.govrsc.org Chemical probes are essential tools designed to covalently modify a target enzyme, often at its active site, allowing for its identification, purification, and functional analysis within complex biological systems. stanford.edustonybrookmedicine.edu Mechanism-based probes, also known as activity-based probes (ABPs), specifically require the catalytic activity of the target enzyme to facilitate their covalent attachment. stanford.edu
The utility of oxocarbazates in this context stems from their core structure, which features an activated carbonyl group that acts as an electrophilic "warhead". nih.gov This warhead is designed to react with a key nucleophilic residue—such as the cysteine in the active site of cysteine proteases—that is central to the enzyme's catalytic mechanism. nih.govstanford.edu The reaction between the this compound probe and the enzyme can lead to the formation of a stable acyl-enzyme complex or a stable tetrahedral intermediate, effectively trapping the enzyme. nih.gov
Research on cathepsin L, a human cysteine protease, highlights the role of oxocarbazates. nih.gov A potent tetrahydroquinoline this compound inhibitor was developed and studied for its interaction with intracellular cathepsin L. nih.gov To quantify the active enzyme within cells, researchers used the this compound inhibitor in conjunction with a separate, well-established activity-based probe, DCG-04. nih.gov The principle is that pre-treatment with the this compound inhibitor occupies the active site of cathepsin L, preventing the subsequent binding of the DCG-04 probe. nih.gov The reduction in probe labeling directly correlates with the inhibitory action of the this compound, thereby providing a quantitative measure of the target enzyme's activity in a cellular environment. nih.gov This demonstrates how oxocarbazates serve as critical tools to probe and understand enzyme function in living systems.
Utilization of this compound in Complex Molecule Synthesis
The this compound scaffold is not only a functional component for enzyme inhibition but also a versatile building block in the synthesis of complex organic molecules. ontosight.ai The construction of these molecules often leverages multi-component reactions where the this compound core is assembled efficiently.
A notable example is the synthesis of a highly potent and selective this compound-based inhibitor of human cathepsin L, identified as N′-[(S)-2-tert-butoxycarbonylamino-3-(1H-indol-3-yl)-propionyl]-hydrazinecarboxylic acid 2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-ethyl ester. nih.gov This complex molecule, which incorporates a tryptophan derivative and a dihydroquinoline moiety, was constructed using a three-component protocol. nih.govontosight.ai The synthesis involved the reaction of Boc-l-Trp-NHNH₂ (a protected tryptophan hydrazide) with an α-bromoanilide and carbon dioxide. nih.gov While the yields for such reactions were reported as modest (33-65%), they could be performed on a 1 mmol scale to produce material of greater than 99% purity, suitable for biological evaluation. nih.gov
This synthetic strategy showcases the utility of the this compound framework in bringing together multiple complex fragments—a protected amino acid, a linker, and a specific capping group (the dihydroquinoline)—into a single, functionally active molecule. ontosight.ai The presence of protective groups like the tert-butyl ester in the structure is also a common feature in complex synthesis, designed to prevent unwanted side reactions at specific functional groups during the assembly process. ontosight.ai Such syntheses underscore the role of oxocarbazates as key intermediates in constructing sophisticated molecules designed for specific biological interactions.
This compound as a Precursor for Novel Heterocyclic Systems
The inherent reactivity of the this compound core and its constituent functional groups, particularly the carbamate (B1207046) moiety, makes it a valuable precursor for the synthesis of novel heterocyclic systems. beilstein-journals.org Heterocyclic compounds are a cornerstone of medicinal chemistry and organic synthesis, and developing new routes to access them is a significant area of research. zioc.ru
The carbamate group (-NH-CO-O-), central to the this compound structure, can serve as a source of CO₂ in cyclization reactions. beilstein-journals.org Research into gold-catalyzed cyclizations of N-Boc-allenes (allenic carbamates) provides a clear example of this utility. In these reactions, the carbamate participates in an oxycyclization process to form 1,3-oxazin-2-one derivatives. beilstein-journals.org These six-membered heterocycles are of interest due to their biological activities and their use as synthetic intermediates. beilstein-journals.org The gold catalyst activates the allene, allowing the carbamate oxygen to attack and initiate the ring-forming process. This method is powerful for its ability to generate molecular diversity and construct complex structures, such as bis(6-methylene-1,3-oxazinan-2-one), with great ease from a bis(allenic carbamate) precursor. beilstein-journals.org
While this example starts from an allenic carbamate rather than a pre-formed this compound, it directly illustrates the synthetic potential of the core functional group. The principles of using the carbamate group as an internal nucleophile and building block for heterocycle formation can be applied to appropriately substituted this compound structures, enabling their transformation into a variety of new ring systems. The development of such synthetic methods expands the utility of oxocarbazates beyond their role as inhibitors into the realm of versatile precursors for heterocyclic chemistry. ekb.egekb.eg
Comparison with Related Chemical Entities (e.g., Thiocarbazates, Aza-peptides) in Synthetic Utility
In synthetic and medicinal chemistry, oxocarbazates are often compared with structurally related entities like thiocarbazates and aza-peptides. nih.gov All three are considered peptidomimetics, where a portion of a peptide backbone is altered to modify properties such as stability and reactivity. Their synthetic utility is closely tied to these structural differences.
Thiocarbazates are direct analogs of oxocarbazates where the ester oxygen is replaced by a sulfur atom. nih.gov This substitution significantly influences the reactivity of the adjacent carbonyl group. Both scaffolds are used to create protease inhibitors that function via an activated carbonyl "warhead". nih.gov However, direct comparisons have shown that an this compound can be a more potent inhibitor than its corresponding thiocarbazate analog for a specific target like cathepsin L. nih.gov From a synthetic standpoint, thiocarbazates are valuable as they represent a novel chemotype and have also been developed as stable precursors for the synthesis of aza-amino acids, which are the building blocks of aza-peptides. nih.govnih.gov
Aza-peptides feature the replacement of an α-carbon of an amino acid with a nitrogen atom, creating a semicarbazide (B1199961) linkage within the peptide chain. luxembourg-bio.commdpi.com This modification makes the aza-peptide bond significantly more resistant to degradation by proteases compared to a standard peptide bond. kirj.ee This enhanced stability is a major driver of their synthetic utility in developing long-lasting peptide-based therapeutics. nih.gov However, the synthesis of aza-peptides can be challenging. The nitrogen atom at the α-position alters the geometry and reduces the nucleophilicity of the terminal amine, making the formation of the aza-peptide bond a slow and often low-yielding process compared to standard peptide synthesis. luxembourg-bio.comkirj.ee
Table 1: Comparative Synthetic Utility of Oxocarbazates, Thiocarbazates, and Aza-peptides
| Feature | This compound | Thiocarbazate | Aza-peptide |
|---|---|---|---|
| Core Structure | R-NH-NH-CO-O-R' | R-NH-NH-CO-S-R' | R-NH-NR'-CO-R'' |
| Key Reactive Site | Activated carbonyl (ester) | Activated carbonyl (thioester) | Aza-amide bond (semicarbazide) |
| Primary Synthetic Utility | Mechanism-based enzyme inhibitors and probes (e.g., for proteases). nih.govnih.gov | Enzyme inhibitor scaffolds; stable precursors for aza-amino acids. nih.govnih.gov | Peptidomimetics with enhanced stability against enzymatic degradation. luxembourg-bio.comkirj.ee |
| Reactivity Profile | Acts as an electrophilic "warhead" to form stable intermediates with enzyme active sites. nih.gov | Similar electrophilic reactivity to oxocarbazates, but potency can differ. nih.gov | Carbonyl carbon is less electrophilic; bond is resistant to peptidase cleavage. luxembourg-bio.com |
| Synthetic Challenges | Multi-component syntheses can result in modest yields. nih.gov | Can exhibit lower biological potency than the corresponding this compound analog. nih.gov | Aza-peptide bond formation is often slow, requiring specialized coupling agents and conditions. luxembourg-bio.comkirj.ee |
Future Perspectives and Emerging Research Avenues for Oxocarbazate Chemistry
Development of Greener Synthetic Pathways for Carbazates
The development of environmentally benign synthetic methods is a key focus in modern chemistry. For carbazate (B1233558) derivatives, research is moving towards greener alternatives to traditional synthetic routes.
Current Research and Findings:
Solvent-Free Synthesis: A novel, one-pot, three-component method for synthesizing 1,2,4-triazole-3-thione derivatives from ethyl carbazate, aroyl chlorides, and ammonium (B1175870) thiocyanate (B1210189) has been developed under solvent-free conditions. researchgate.net This protocol offers significant advantages, including mild reaction conditions, short reaction times, high yields, and the elimination of hazardous solvents, aligning with the principles of green chemistry. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to be a sustainable alternative to conventional heating for preparing dithiocarbazate Schiff base metal complexes. rsc.org This method offers rapid heating, higher efficiency, improved yields, and better reproducibility. rsc.org
Catalyst-Free Reactions: The synthesis of carbohydrazide (B1668358) derivatives, which are structurally related to carbazates, has been achieved through reactions in aqueous media, avoiding the use of catalysts and organic solvents. ajgreenchem.com
Future research will likely focus on expanding the scope of these green methods to a wider range of carbazate derivatives and their applications.
Exploration of Novel Reactivity Patterns for Carbazates
Carbazates are versatile building blocks in organic synthesis. Ongoing research aims to uncover new reaction pathways and applications for these compounds.
Current Research and Findings:
Nucleophilic Acyl Substitution: Carbazates can act as nucleophiles in reactions with various electrophiles. For instance, ethyl carbazate reacts with β-ketoesters in the presence of an iron(III) chloride catalyst to produce β-hydroxyesters.
Cyclization Reactions: Carbazates are key precursors in the synthesis of various heterocyclic compounds. For example, they are used in the synthesis of 1,2,4-triazoles and phthalazin-1-ol derivatives. researchgate.net
Multi-component Reactions: The development of multi-component reactions involving carbazates is an active area of research, as these reactions offer a streamlined approach to complex molecules. researchgate.net
The exploration of carbazate reactivity in photoredox catalysis and electrochemistry represents a promising frontier for discovering new synthetic transformations.
Integration of Carbazate Chemistry with Flow Chemistry and Automation
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation.
Current Research and Findings:
Continuous Flow Synthesis of Arylhydrazines: A continuous-flow photochemical protocol has been developed for the nickel/photoredox-catalyzed C–N coupling of tert-butyl carbazate with aryl halides. rsc.orgresearchgate.net This method allows for short reaction times and high selectivity in the synthesis of valuable arylhydrazine intermediates. rsc.orgresearchgate.net
High-Temperature Flow Synthesis: The synthesis of 1H-indazoles has been achieved through the reaction of o-fluorobenzaldehydes with tert-butyl carbazate under high-temperature continuous flow conditions. researchgate.net
The integration of machine learning algorithms with automated flow systems could enable the rapid optimization of reaction conditions for carbazate synthesis and the discovery of novel reactivity.
Advanced Spectroscopic Probing of Carbazate Reaction Intermediates
Understanding reaction mechanisms requires the characterization of transient intermediates. Advanced spectroscopic techniques are crucial for this purpose.
Current Research and Findings:
NMR Spectroscopy: Time-dependent ¹H NMR spectroscopy has been used to track the formation of hydrazone intermediates in the reaction of ethyl carbazate with aldehydes.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch in carbazates and their derivatives. acs.org
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information for carbazate derivatives and their metal complexes, confirming molecular connectivity and stereochemistry. acs.orgscielo.br
Future advancements may involve the use of in-situ spectroscopic techniques, such as rapid-injection NMR and time-resolved IR spectroscopy, coupled with flow reactors to capture and characterize short-lived intermediates in carbazate reactions.
Deepening Theoretical Understanding of Carbazate Reactivity and Selectivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules.
Current Research and Findings:
Density Functional Theory (DFT) Calculations: DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to study the structural and electronic properties of carbazate derivatives. researchgate.netresearchgate.net These calculations provide insights into molecular geometry, vibrational frequencies, and electronic transitions, which show good agreement with experimental data. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: FMO analysis, including the calculation of HOMO-LUMO energy gaps, helps to understand the reactivity and kinetic stability of carbazate compounds. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis: MEP maps are used to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites and predicting intermolecular interactions. researchgate.netresearchgate.net
The development of more accurate and efficient computational models, combined with machine learning approaches, will further enhance our ability to predict the outcomes of carbazate reactions and design new catalysts and reagents with improved selectivity and efficiency.
Q & A
Q. How is oxocarbazate synthesized, and how does its synthesis differ from related thiocarbazates?
this compound is synthesized via a three-component protocol involving Boc-L-Trp-NHNH2, α-bromoanilide, and carbon dioxide under controlled conditions . Unlike thiocarbazates, which incorporate sulfur, oxocarbazates replace sulfur with oxygen, optimizing carbonyl reactivity for enhanced binding to cysteine proteases like cathepsin L . Key steps include EDC-mediated coupling and purification to achieve >99% purity for biological assays.
Q. What is the proposed mechanism of this compound inhibition against cathepsin L?
this compound acts as a slow-binding, reversible inhibitor of cathepsin L, forming a tetrahedral intermediate through nucleophilic attack by the active site Cys25 residue on the this compound carbonyl group . Transient kinetic analysis reveals rate constants of kon = 153,000 M<sup>−1</sup>s<sup>−1</sup> and koff = 4.40 × 10<sup>−5</sup> s<sup>−1</sup>, yielding a calculated Ki = 0.29 nM . Preincubation (4 hours) enhances potency, reducing IC50 from 6.9 nM to 0.4 nM .
Q. How is the selectivity of this compound for cathepsin L over cathepsin B determined?
Selectivity is quantified via IC50 ratios: this compound exhibits ~700-fold selectivity (IC50 = 0.4 nM for cathepsin L vs. 5.07 µM for cathepsin B) . Assays involve preincubation of inhibitors with purified enzymes, followed by fluorogenic substrate cleavage measurements. The tetrahydroquinoline anilide group in this compound preferentially occupies the S1′ subsite of cathepsin L, contributing to selectivity .
Q. What experimental assays are used to evaluate this compound’s antiviral activity?
Pseudotype virus entry assays (e.g., SARS-CoV and Ebola pseudotypes in HEK 293T cells) measure inhibition via luciferase reporter systems. This compound shows IC50 values of 273 ± 49 nM (SARS-CoV) and 193 ± 39 nM (Ebola) . Parallel cytotoxicity assays (e.g., human aortic endothelial cells) confirm minimal toxicity up to 100 µM .
Advanced Research Questions
Q. How can transient kinetic analysis resolve discrepancies in this compound’s inhibition kinetics?
Progress curve analysis under varying inhibitor concentrations distinguishes between competitive and non-competitive mechanisms. For this compound, a single-step competitive inhibition model fits the data, validating its slow-binding behavior . Time-dependent IC50 shifts and dilution assays confirm reversibility, ruling out irreversible covalent adducts .
Q. What structural modifications improve this compound’s potency, and how are these validated?
Replacing the thiocarbazate sulfur with oxygen enhances carbonyl electrophilicity, improving kon by 3.5-fold compared to thiocarbazates . Molecular docking reveals the tetrahydroquinoline group’s role in S1′ subsite hydrophobic interactions, while the indole moiety stabilizes S2 subsite binding . Analog synthesis (e.g., diacyl hydrazines, aza-peptides) and IC50 screening identify critical pharmacophores .
Q. How do researchers address discrepancies between in vitro and cellular activity of this compound?
Activity-based probes (e.g., DCG-04) label active cathepsin L in cell lysates, correlating intracellular target engagement with antiviral IC50 values . Poor cellular uptake of analogs (e.g., CID 16725315) is diagnosed via comparative permeability assays (e.g., PAMPA), guiding structural optimization for membrane penetration .
Q. What methodologies compare this compound’s efficacy against other cysteine protease inhibitors?
Head-to-head assays with aza-peptides and epoxyketones under identical conditions (e.g., pH 5.5, 37°C) reveal this compound’s superior Ki (0.29 nM vs. 3 µM for aza-peptides) . Selectivity profiling across cathepsin family members (L, B, S, K) using fluorogenic substrates further differentiates its specificity .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for this compound analogs?
SAR contradictions (e.g., inactive diacyl hydrazines despite structural similarity) are addressed by evaluating leaving group effects and tetrahedral intermediate stability via LC-MS monitoring of enzyme-inhibitor adducts . Docking studies (e.g., AutoDock Vina) predict binding modes, validated by mutagenesis of catalytic residues (e.g., Cys25Ala) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
